molecular formula C21H22N2O3S B11365934 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11365934
M. Wt: 382.5 g/mol
InChI Key: SUWBWJRIHQJPFU-UHFFFAOYSA-N
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Description

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: is a chemical compound with the molecular formula C₁₂H₁₇NO₃. It consists of a thiazole ring, an acetamide group, and a phenethyl moiety with dimethoxy substituents.

  • The compound’s structure is as follows:

    Structure:\text{Structure:} Structure:

    !Compound Structure
  • It has been studied for its potential biological activities and applications.
  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes are not widely documented, one approach involves the condensation of 3,4-dimethoxyphenethylamine with 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid or its derivatives.

      Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents.

      Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s specialized nature.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and substituents. Detailed studies are needed to identify major products.

  • Scientific Research Applications

      Chemistry: Used as a synthetic intermediate or building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Limited studies, but potential pharmacological applications.

      Industry: Not widely used industrially due to its specialized nature.

  • Mechanism of Action

    • Mechanisms are not well-established, but potential targets could include receptors, enzymes, or cellular pathways.
    • Further research is needed to elucidate its mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other acetamides, thiazoles, and phenethylamines.

      Uniqueness: The combination of thiazole and phenethylamine moieties makes it distinct.

    Properties

    Molecular Formula

    C21H22N2O3S

    Molecular Weight

    382.5 g/mol

    IUPAC Name

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

    InChI

    InChI=1S/C21H22N2O3S/c1-25-18-9-8-15(12-19(18)26-2)10-11-22-20(24)13-17-14-27-21(23-17)16-6-4-3-5-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,24)

    InChI Key

    SUWBWJRIHQJPFU-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)C3=CC=CC=C3)OC

    Origin of Product

    United States

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